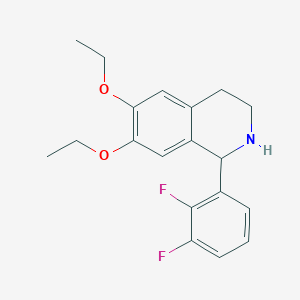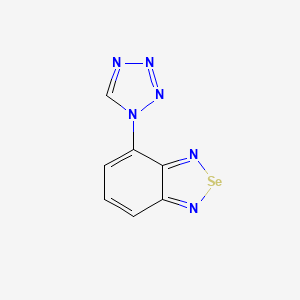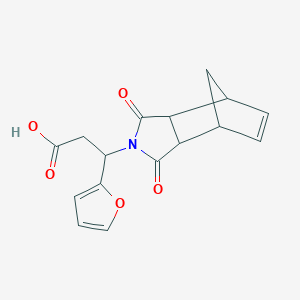![molecular formula C12H10Cl2N4O2 B11511657 2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide](/img/structure/B11511657.png)
2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorobenzoyl group and a pyrazolyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea typically involves the following steps:
Preparation of 2,6-dichlorobenzoyl chloride: This is achieved by reacting 2,6-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of the urea derivative: The 2,6-dichlorobenzoyl chloride is then reacted with 5-methyl-1H-pyrazole-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea follows similar synthetic routes but on a larger scale. The process involves:
Bulk preparation of intermediates: Large quantities of 2,6-dichlorobenzoic acid and 5-methyl-1H-pyrazole-3-amine are prepared.
Continuous flow reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dichlorobenzoyl)-N’-(3-methyl-1H-pyrazol-5-yl)urea
- N-(2,6-dichlorobenzoyl)-N’-(4-methyl-1H-pyrazol-3-yl)urea
- N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-4-yl)urea
Uniqueness
N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H10Cl2N4O2 |
|---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C12H10Cl2N4O2/c1-6-5-9(18-17-6)15-12(20)16-11(19)10-7(13)3-2-4-8(10)14/h2-5H,1H3,(H3,15,16,17,18,19,20) |
InChI Key |
YWDJPJMABMEHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)NC(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid](/img/structure/B11511580.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B11511586.png)
![2-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11511587.png)
![N-[2-(Adamantan-1-YL)ethyl]-4-(4-nitrophenoxy)benzene-1-sulfonamide](/img/structure/B11511588.png)


![7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11511604.png)
![2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11511606.png)

![(2-Ethylbutyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B11511619.png)
![(5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B11511622.png)

![(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-2-(5-chloro-2-nitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11511631.png)
![Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B11511637.png)
